Cas no 2229534-69-2 (3-6-(trifluoromethyl)pyridin-3-ylpropane-1-thiol)

3-(6-(Trifluoromethyl)pyridin-3-yl)propane-1-thiol is a fluorinated pyridine derivative featuring a thiol functional group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the thiol moiety provides reactivity for conjugation or further derivatization. This compound is particularly valuable in the development of agrochemicals, bioactive molecules, and materials science due to its unique electronic and steric properties. Its structural features enable precise modifications, facilitating the design of compounds with tailored properties. High purity and consistent quality ensure reliable performance in research and industrial applications.
3-6-(trifluoromethyl)pyridin-3-ylpropane-1-thiol structure
2229534-69-2 structure
Product Name:3-6-(trifluoromethyl)pyridin-3-ylpropane-1-thiol
CAS No:2229534-69-2
MF:C9H10F3NS
MW:221.242611408234
CID:6168760
PubChem ID:165964854
Update Time:2025-05-19

3-6-(trifluoromethyl)pyridin-3-ylpropane-1-thiol Chemical and Physical Properties

Names and Identifiers

    • 3-6-(trifluoromethyl)pyridin-3-ylpropane-1-thiol
    • 2229534-69-2
    • EN300-1958194
    • 3-[6-(trifluoromethyl)pyridin-3-yl]propane-1-thiol
    • Inchi: 1S/C9H10F3NS/c10-9(11,12)8-4-3-7(6-13-8)2-1-5-14/h3-4,6,14H,1-2,5H2
    • InChI Key: VGHJWQNFZZCKOG-UHFFFAOYSA-N
    • SMILES: SCCCC1C=NC(C(F)(F)F)=CC=1

Computed Properties

  • Exact Mass: 221.04860498g/mol
  • Monoisotopic Mass: 221.04860498g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 13.9Ų

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Additional information on 3-6-(trifluoromethyl)pyridin-3-ylpropane-1-thiol

Introduction to 3-6-(trifluoromethyl)pyridin-3-ylpropane-1-thiol (CAS No. 2229534-69-2)

3-6-(trifluoromethyl)pyridin-3-ylpropane-1-thiol, identified by the Chemical Abstracts Service Number (CAS No.) 2229534-69-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of pyridine derivatives, characterized by the presence of a thiol (-SH) functional group and a trifluoromethyl (-CF₃) substituent. The unique structural features of this molecule make it a promising candidate for various applications, particularly in drug discovery and medicinal chemistry.

The structural composition of 3-6-(trifluoromethyl)pyridin-3-ylpropane-1-thiol consists of a pyridine ring linked to a propane chain at the 3-position, with the thiol group attached to the terminal carbon of the propane moiety. The introduction of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which are critical factors in pharmaceutical design. Additionally, the thiol functionality provides a reactive site for further chemical modifications, enabling the synthesis of more complex derivatives with tailored biological activities.

In recent years, there has been growing interest in pyridine-based compounds due to their diverse pharmacological properties. Pyridines are ubiquitous scaffolds in many drugs, including antiviral, antibacterial, and anticancer agents. The presence of the trifluoromethyl group in 3-6-(trifluoromethyl)pyridin-3-ylpropane-1-thiol not only improves its pharmacokinetic profile but also modulates its interaction with biological targets. This modification has been shown to enhance binding affinity and selectivity, making it an attractive building block for medicinal chemists.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The thiol group can participate in disulfide bond formation, which is crucial for stabilizing protein structures and modulating enzyme activity. Furthermore, thiol-containing compounds have been explored for their antioxidant and anti-inflammatory properties. The combination of these features makes 3-6-(trifluoromethyl)pyridin-3-ylpropane-1-thiol a versatile intermediate for synthesizing bioactive molecules.

Recent studies have highlighted the role of trifluoromethyl-substituted pyridines in medicinal chemistry. The trifluoromethyl group is known to increase metabolic stability by preventing oxidative degradation and enhancing binding interactions with enzymes and receptors. For instance, drugs such as osimertinib, a third-generation EGFR inhibitor used in cancer treatment, incorporate a trifluoromethyl group to improve its efficacy. Similarly, 3-6-(trifluoromethyl)pyridin-3-ylpropane-1-thiol could serve as a key intermediate in developing next-generation therapeutics targeting various diseases.

The synthesis of 3-6-(trifluoromethyl)pyridin-3-ylpropane-1-thiol involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the trifluoromethyl group typically requires specialized reagents such as trifluoroacetic acid or trifluoromethanesulfonic acid derivatives. The synthesis must be carefully optimized to ensure high yield and purity, as impurities can significantly affect biological activity. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with greater efficiency and scalability.

In addition to its pharmaceutical applications, 3-6-(trifluoromethyl)pyridin-3-ylpropane-1-thiol has potential uses in material science and chemical research. Its unique structural features make it a valuable tool for studying molecular interactions and developing new materials with tailored properties. For example, it could be used as a ligand in catalytic systems or as a precursor for designing advanced polymers with enhanced stability and functionality.

The biological activity of 3-6-(trifluoromethyl)pyridin-3-ylpropane-1-thiol has been explored in several preclinical studies. Researchers have investigated its potential as an inhibitor of various enzymes and receptors involved in disease pathways. Preliminary results suggest that this compound exhibits promising inhibitory activity against certain targets, making it a candidate for further development into therapeutic agents. However, more extensive studies are needed to fully elucidate its mechanism of action and optimize its pharmacological profile.

The future prospects of 3-6-(trifluoromethyl)pyridin-3-ylpropane-1-thiol are vast, given its unique structural features and potential applications. As research continues to uncover new uses for pyridine derivatives, this compound is likely to play an increasingly important role in drug discovery and chemical innovation. Collaborative efforts between academia and industry will be essential to translate these findings into tangible therapeutic solutions that address unmet medical needs.

In conclusion, 3 - 6 - ( trif luoro me thy l ) p y rid ine - 3 - y l p ro p an e - 1 - thi ol ( C A S N o . 2 2 2 9 5 3 4 - 6 9 - 2 ) is a multifaceted compound with significant potential in pharmaceutical research and beyond . Its structural attributes , combined with its reactivity , make it an invaluable asset for synthesizing novel bioactive molecules . As scientific understanding advances , so too will the applications of this remarkable compound , offering hope for innovative solutions across multiple disciplines .

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